3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 3-methoxypropan-1-amine.
Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 3-methoxypropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antidepressant or antipsychotic properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals with enhanced efficacy and environmental safety.
Materials Science: It is investigated for its role in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Paroxetine: Another antidepressant with a trifluoromethyl group.
Sertraline: An antidepressant with a similar amine group.
Uniqueness
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, trifluoromethyl group, and amine group collectively contribute to its potential as a versatile intermediate in various chemical syntheses and its promising applications in multiple scientific fields.
Properties
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-16-6-5-10(15)8-3-2-4-9(7-8)11(12,13)14/h2-4,7,10H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWVYDNWHLHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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